Loss of Hepatocarcinogenicity in Mouse Model
N-Methyl-7H-dibenzo(c,g)carbazole exhibits a dramatic shift in tissue-specific carcinogenicity compared to its parent compound 7H-dibenzo[c,g]carbazole (DBC) [1]. While DBC induces both skin and liver tumors in mice with a rating of '+++/+++', N-MeDBC demonstrates potent local sarcomagenic activity in skin/subcutaneous tissue (rated '++/+++') but exhibits no detectable liver carcinogenic activity (rated '–') [1]. This complete abolition of hepatocarcinogenicity contrasts with 5,9-dimethyl-DBC, which shows exclusive liver tropism (skin: '–', liver: '+++'), and 3-methyl-DBC, which displays the inverse pattern (skin: '–', liver: '+++') [1].
DBC: Skin +++ ; Liver +++
| Evidence Dimension | Carcinogenic activity in mouse skin/subcutaneous tissue and liver |
|---|---|
| Target Compound Data | Skin: ++/+++ ; Liver: – |
| Comparator Or Baseline | 7H-Dibenzo[c,g]carbazole (DBC): Skin: +++ ; Liver: +++ ; 5,9-Dimethyl-DBC: Skin: – ; Liver: +++ ; 3-Methyl-DBC: Skin: – ; Liver: +++ |
| Quantified Difference | N-MeDBC vs DBC: Complete loss of liver carcinogenicity (from +++ to –) with retention of skin activity (++/+++ vs +++); N-MeDBC vs 5,9-dimethyl-DBC: Inverted organotropism (skin-active vs liver-active) |
| Conditions | Mouse carcinogenicity studies compiled in IARC Monograph Volume 103 (2013); adapted from Warshawsky (1992) |
Why This Matters
This absolute tissue-specific divergence enables N-MeDBC to serve as a negative control for hepatic carcinogenesis studies while remaining a positive control for local sarcomagenesis, a unique dual-control utility not provided by DBC or other methylated analogs.
- [1] IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. Bitumens and Bitumen Emissions, and Some N- and S-Heterocyclic Polycyclic Aromatic Hydrocarbons. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 103. Lyon (FR): World Health Organization; 2013. Table 4.1. View Source
